molecular formula C13H18N2O3S B13910989 4-Methylbenzene-1-sulfonic acid;piperidine-3-carbonitrile

4-Methylbenzene-1-sulfonic acid;piperidine-3-carbonitrile

Cat. No.: B13910989
M. Wt: 282.36 g/mol
InChI Key: LVAIAESZDOEUMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylbenzene-1-sulfonic acid;piperidine-3-carbonitrile is a compound that combines the structural features of both 4-methylbenzene-1-sulfonic acid and piperidine-3-carbonitrile

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylbenzene-1-sulfonic acid;piperidine-3-carbonitrile typically involves the reaction of 4-methylbenzene-1-sulfonic acid with piperidine-3-carbonitrile under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzene-1-sulfonic acid;piperidine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted benzene or piperidine derivatives .

Scientific Research Applications

4-Methylbenzene-1-sulfonic acid;piperidine-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methylbenzene-1-sulfonic acid;piperidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonic acid derivatives and piperidine derivatives, such as:

Uniqueness

4-Methylbenzene-1-sulfonic acid;piperidine-3-carbonitrile is unique due to its combined structural features, which may confer distinct chemical and biological properties compared to its individual components or other similar compounds .

Properties

Molecular Formula

C13H18N2O3S

Molecular Weight

282.36 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;piperidine-3-carbonitrile

InChI

InChI=1S/C7H8O3S.C6H10N2/c1-6-2-4-7(5-3-6)11(8,9)10;7-4-6-2-1-3-8-5-6/h2-5H,1H3,(H,8,9,10);6,8H,1-3,5H2

InChI Key

LVAIAESZDOEUMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(CNC1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.